2-({1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-({1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a hexahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 2-(2-fluorophenyl)acetyl chloride, followed by cyclization with a suitable reagent to form the hexahydrocinnolinone core. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the hexahydrocinnolinone core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may interact with polar residues in the active site. The hexahydrocinnolinone core can provide additional stabilization through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1-piperidinyl-ethanone: Similar structure but lacks the hexahydrocinnolinone core.
2-(2-Fluorophenyl)-4-piperidinyl-methyl-1,2,3,4-tetrahydroquinoline: Contains a tetrahydroquinoline core instead of hexahydrocinnolinone.
2-(2-Fluorophenyl)-1-piperidinyl-ethanol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
The uniqueness of 2-({1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in its combination of a fluorophenyl group, a piperidine ring, and a hexahydrocinnolinone core, which together confer unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-7-3-1-5-17(19)13-21(27)25-11-9-16(10-12-25)15-26-22(28)14-18-6-2-4-8-20(18)24-26/h1,3,5,7,14,16H,2,4,6,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDGSHSQHVMPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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